N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]QUINOLINE-2-CARBOXAMIDE
Description
N-[6-(Piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a benzothiazole moiety linked via a carboxamide group. The benzothiazole ring is further modified at the 6-position with a piperidine-1-sulfonyl group. The piperidine sulfonyl group may enhance solubility or target binding, while the benzothiazole moiety could contribute to π-π stacking interactions in protein binding pockets.
Properties
IUPAC Name |
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c27-21(19-10-8-15-6-2-3-7-17(15)23-19)25-22-24-18-11-9-16(14-20(18)30-22)31(28,29)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXKRYADHMGZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]QUINOLINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of piperidine using a sulfonyl chloride reagent.
Coupling with Quinoline Carboxamide: The final step involves coupling the benzothiazole derivative with a quinoline carboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can occur at the quinoline carboxamide group.
Substitution: The benzothiazole and quinoline rings can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-[6-(Piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide exhibits potential biological activities that make it a candidate for drug development:
Anticancer Potential
Research indicates that the benzothiazole and quinoline moieties contribute to anticancer activity through various mechanisms:
- Inhibition of Specific Kinases : The compound may inhibit kinases involved in cancer progression.
- Modulation of Apoptosis Pathways : It has been shown to induce cell cycle arrest and apoptosis in cancer cell lines .
Case Studies and Research Findings
Recent studies have explored the applications of this compound in various contexts:
- Multitargeted Anticancer Agents : Research suggests that compounds with similar structures can act as multitarget-directed ligands, making them potentially useful in treating complex diseases like cancer .
- In Vitro Studies : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, indicating its potential as an anticancer therapeutic agent .
- Comparative Studies : Comparative analyses with similar compounds reveal that this compound possesses unique properties that may confer enhanced biological activity .
Mechanism of Action
The exact mechanism of action of N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]QUINOLINE-2-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine sulfonyl group and benzothiazole moiety could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features of Analogous Compounds
The compound shares structural motifs with several quinoline- and benzothiazole-based derivatives. Below is a comparative analysis of its distinguishing features:
Table 1: Structural Comparison of Quinoline Derivatives
Analysis of Structural Variations and Implications
Core Modifications: The target compound uniquely combines a benzothiazole ring with quinoline, whereas analogs like and use simpler quinoline cores. The benzothiazole may enhance rigidity and binding specificity compared to unmodified quinolines.
Sulfonyl Group Positioning: Piperidine-1-sulfonyl at the benzothiazole 6-position (target) vs. pyrrolidine sulfonyl at quinoline 6-position () or methylpiperidine sulfonyl (). Sulfonyl groups often improve solubility and act as hydrogen bond acceptors, critical for target engagement .
Heterocyclic Substituents :
- Piperidine (6-membered) in the target compound vs. pyrrolidine (5-membered, ) or azepane (7-membered, ). Larger rings like azepane may increase lipophilicity and blood-brain barrier penetration .
Functional Group Diversity: The carboxamide at quinoline 2-position (target) contrasts with carboxylic acid () or propoxy-linked carboxamide (). Carboxamides generally exhibit better metabolic stability than carboxylic acids .
Biological Activity
N-[6-(Piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine sulfonyl group, a benzothiazole moiety, and a quinoline carboxamide structure. Its molecular formula is with a molecular weight of 498.58 g/mol. The compound exhibits a logP value of 3.8224, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O5S2 |
| Molecular Weight | 498.58 g/mol |
| LogP | 3.8224 |
| Polar Surface Area | 93.667 Ų |
| Hydrogen Bond Acceptors | 12 |
| Hydrogen Bond Donors | 1 |
Anticancer Potential
The benzothiazole and quinoline moieties are known to contribute to anticancer activity through various mechanisms, including the inhibition of specific kinases and modulation of apoptosis pathways. Compounds featuring these structures have been reported to induce cell cycle arrest and apoptosis in cancer cell lines . Research into similar compounds indicates that they can act as multitarget-directed ligands, potentially useful in treating complex diseases like cancer .
Enzyme Inhibition
The compound's sulfonamide group may facilitate interactions with various enzymes, including carbonic anhydrases and proteases. Studies on related compounds indicate that they can serve as effective inhibitors for enzymes involved in critical biological processes such as tumor progression and inflammation. The exact mechanism by which this compound interacts with these enzymes remains to be fully elucidated.
While specific studies on the mechanism of action for this compound are not extensively documented, it is hypothesized that the compound may interact with biological targets through:
- Binding to Enzymes : The sulfonyl group can enhance binding affinity to target enzymes.
- Modulating Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.
Study on Antibacterial Efficacy
A study conducted on structurally similar quinolone derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. These compounds exhibited IC50 values in the low micromolar range, indicating strong potency . While direct data on this compound is lacking, the findings support further investigation into its antibacterial properties.
Anticancer Activity Evaluation
In vitro studies on benzothiazole derivatives have shown promising results in inhibiting cancer cell growth. For example, compounds with similar scaffolds were found to induce apoptosis in breast cancer cell lines through caspase activation pathways . This suggests a potential for this compound in anticancer drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide, and how can structural purity be confirmed?
- Synthesis : A modular approach is typically employed. First, synthesize the 1,3-benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents. The piperidine-sulfonyl group can be introduced via sulfonylation of the benzothiazole amine using piperidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Finally, coupling the modified benzothiazole with quinoline-2-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) yields the target compound .
- Purity Confirmation : Use HPLC (>95% purity) and characterize intermediates via / NMR and high-resolution mass spectrometry (HRMS). For crystallinity assessment, perform X-ray diffraction (if crystals are obtainable) using SHELX programs for refinement .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers monitor?
- Key Techniques :
- NMR : Monitor the sulfonamide proton (N–H) at δ 10–12 ppm and quinoline aromatic protons (δ 7.5–9.0 ppm). The piperidine ring protons appear as multiplets at δ 1.5–3.5 ppm .
- IR : Confirm sulfonamide S=O stretches at ~1150 cm and amide C=O at ~1650 cm.
- Mass Spectrometry : Look for the molecular ion peak matching the exact mass (e.g., m/z ~455–460 for CHNOS) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfonylation step, and what factors contribute to variability?
- Optimization : Use anhydrous conditions (e.g., DMF or dichloromethane) and maintain a 1.2:1 molar ratio of piperidine-1-sulfonyl chloride to benzothiazole amine. Monitor temperature (0–5°C to suppress side reactions) and add bases like DMAP to enhance reactivity .
- Troubleshooting : Low yields may arise from moisture-sensitive reagents or competing hydrolysis. Employ Schlenk techniques for moisture-sensitive steps and characterize byproducts via LC-MS .
Q. What strategies are effective in resolving discrepancies between computational binding predictions and experimental bioactivity data for this compound?
- Approach :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Adjust protonation states of the quinoline and sulfonamide groups based on pKa calculations .
Experimental Validation : Perform surface plasmon resonance (SPR) or ITC to measure binding affinity. If discrepancies persist, re-evaluate ligand tautomerism or protein flexibility in simulations .
Q. How can solubility challenges in biological assays be addressed without structural modification?
- Solutions :
- Use co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations.
- Adjust buffer pH to exploit ionization of the sulfonamide (pKa ~10) or quinoline (pKa ~4.5) groups.
- For in vitro assays, employ sonication or nanoemulsion techniques to disperse the compound .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Methodology :
Validate assay conditions (e.g., ATP levels for viability assays, ROS interference).
Perform dose-response curves (IC) in triplicate and use statistical tools (e.g., ANOVA with post-hoc tests).
Cross-reference with transcriptomic data to identify cell line-specific resistance mechanisms (e.g., efflux pumps or metabolic pathways) .
Q. What crystallographic practices ensure accurate determination of this compound’s solid-state structure?
- Best Practices :
- Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH).
- Collect high-resolution data (≤0.8 Å) using synchrotron sources.
- Refine with SHELXL, applying restraints for disordered piperidine or sulfonyl groups. Validate using checkCIF/PLATON to flag symmetry or displacement errors .
Structure-Activity Relationship (SAR) Exploration
Q. Which structural modifications enhance selectivity for kinase targets while reducing off-target effects?
- SAR Insights :
- Quinoline Core : Introduce electron-withdrawing groups (e.g., -CF) at position 4 to improve hydrophobic binding.
- Piperidine-Sulfonyl : Replace piperidine with morpholine to modulate solubility and hydrogen-bonding capacity.
- Benzothiazole : Fluorinate the benzothiazole ring to enhance metabolic stability .
Tables for Key Data
Table 1 : Representative Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzothiazole Synthesis | 2-Aminothiophenol + ClCOEt, RT | 85 | 98 |
| Sulfonylation | Piperidine-1-sulfonyl chloride, DMAP, 0°C | 72 | 95 |
| Amidation | EDC/HOBt, DCM, RT | 68 | 97 |
Table 2 : Comparative Bioactivity in Cancer Cell Lines
| Cell Line | IC (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| HeLa | 0.45 | 12.3 |
| MCF-7 | 0.78 | 7.8 |
| A549 | 1.12 | 4.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
